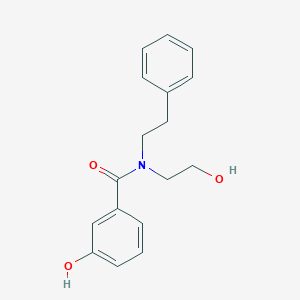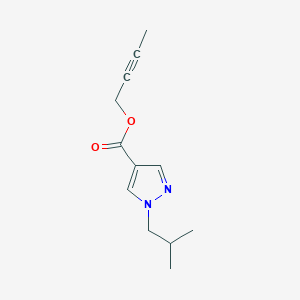![molecular formula C14H19N5O B7648092 1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea, also known as AG-1478, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule that has been widely used in scientific research to investigate the role of EGFR in cancer and other diseases.
作用機序
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are essential for cell growth and survival. As a result, this compound blocks the proliferation of cancer cells and induces apoptosis (programmed cell death). This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been reported to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea has several advantages for lab experiments, including its selectivity for EGFR and its potency as an inhibitor. This compound is also a small molecule that can be easily synthesized and purified. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells. In addition, this compound may not be effective against all types of cancer, as some cancer cells may have developed resistance to EGFR inhibitors.
将来の方向性
There are several future directions for the research of 1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Another direction is to develop new EGFR inhibitors that are more potent and selective than this compound. In addition, future research could focus on the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, research could also investigate the potential of this compound as a tool for studying the role of EGFR in normal physiology and disease.
合成法
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea can be synthesized by several methods, including the reaction of 4-amino-8-methylquinazoline with 3-bromo-1,1-dimethylurea, the reaction of 4-amino-8-methylquinazoline with 3-chloro-1,1-dimethylurea, and the reaction of 4-amino-8-methylquinazoline with 3-isocyanato-1,1-dimethylurea. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) or other purification methods.
科学的研究の応用
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea has been widely used in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and head and neck cancer. This compound has also been used to study the mechanism of action of EGFR and its downstream signaling pathways. In addition, this compound has been used to investigate the role of EGFR in non-cancerous diseases, such as Alzheimer's disease, asthma, and inflammatory bowel disease.
特性
IUPAC Name |
1,1-dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-5-4-6-11-12(10)17-9-18-13(11)15-7-8-16-14(20)19(2)3/h4-6,9H,7-8H2,1-3H3,(H,16,20)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMFIEYNIWTPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)NCCNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)

